molecular formula C14H12FN3O2 B2580007 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS No. 325798-55-8

4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B2580007
CAS No.: 325798-55-8
M. Wt: 273.267
InChI Key: YAXMQPNJKUPLAQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is a chemical compound with the molecular formula C14H12FN3O2 It is known for its unique structure, which includes a fluorine atom and a hydrazinocarbonyl group attached to a benzamide backbone

Properties

IUPAC Name

4-fluoro-N-[3-(hydrazinecarbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-6-4-9(5-7-11)13(19)17-12-3-1-2-10(8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXMQPNJKUPLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide typically involves the reaction of 4-fluorobenzoic acid with 3-aminobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Hydrazone Formation

The hydrazinocarbonyl moiety (-CONHNH₂) undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. A representative reaction with benzaldehyde is shown:

Carbonyl CompoundSolventCatalystReaction TimeProduct YieldApplicationSource
BenzaldehydeEthanolAcetic acid6 hours (reflux)88%Intermediate for heterocycles

This reactivity enables the synthesis of oxadiazoles and triazoles for pharmaceutical applications .

Coordination Chemistry and Metal Complexation

The compound acts as a bidentate ligand, coordinating with transition metals through its hydrazine and carbonyl groups. Key complexes include:

Metal SaltReaction ConditionsComplex StructureObserved ActivitySource
Cu(NO₃)₂·3H₂OMethanol, 60°C, 4 hours[Cu(L)₂(H₂O)₂]·2H₂OEnhanced catalytic oxidation
FeCl₃Ethanol, room temperatureOctahedral geometryAntimicrobial activity

These complexes demonstrate improved stability and bioactivity compared to the free ligand .

Oxidation Reactions

Controlled oxidation of the hydrazine group yields diazenes or nitriles. For example, treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane:

Oxidizing AgentSolventTemperatureProductYieldSource
mCPBACH₂Cl₂/THF (1:1)0°C to 25°CDiazene derivative65%

This reaction is critical for modifying redox-active pharmacophores .

Nucleophilic Aromatic Substitution

The para-fluoro group participates in SNAr reactions with amines or alkoxides:

NucleophileSolventTemperatureProductYieldSource
PiperidineDMF80°C4-Piperidine-substituted derivative52%

This reactivity expands structural diversification for medicinal chemistry .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

CatalystLigandSubstrateProductYieldSource
(PPh₃)₂PdCl₂NonePhenylboronic acidBiaryl derivative68%

Such reactions are utilized to introduce steric or electronic modifications .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the hydrazinocarbonyl group undergoes cyclization to form 1,3,4-oxadiazoles:

AcidSolventTemperatureProductYieldSource
HCl (gaseous)THFReflux2-Phenyl-5-amino-1,3,4-oxadiazole78%

These heterocycles are valued for their pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide exhibit promising anticancer properties. The hydrazine moiety is known for its ability to interact with biological systems, potentially leading to the development of novel anticancer agents. Studies have shown that hydrazone derivatives can inhibit tumor growth in various cancer models, suggesting that this compound may also possess similar capabilities .

Mechanism of Action
The mechanism through which 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide exerts its effects is believed to involve the induction of apoptosis in cancer cells. The compound may activate specific signaling pathways that lead to programmed cell death, a crucial factor in cancer treatment .

Agricultural Applications

Plant Growth Regulation
The compound's structural features suggest potential use as a plant growth regulator. Research has indicated that derivatives of benzamide can influence cytokinin oxidase activity, which plays a critical role in plant growth and development. By modulating this enzyme's activity, 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide could enhance crop yields under both optimal and stress conditions .

Field Trials
Field trials assessing the efficacy of similar compounds have demonstrated increased seed yields and improved resistance to environmental stressors when applied to crops. This suggests that 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide could be beneficial in agricultural practices aimed at enhancing food security .

Material Science

Synthesis of Functional Materials
In material science, 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide can serve as a building block for synthesizing advanced materials such as covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and separation processes due to their tunable porosity and chemical functionality .

Case Study: COF Development
A recent study demonstrated the successful incorporation of hydrazine derivatives into COFs, resulting in materials with enhanced adsorption properties for pollutants. This highlights the potential for 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide to contribute to the development of environmentally friendly materials .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Agricultural SciencePlant growth regulatorIncreases crop yield and stress resistance
Material ScienceBuilding block for COFsEnhances adsorption properties

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-[3-(aminocarbonyl)phenyl]benzamide
  • 4-Fluoro-N-[3-(methylcarbamoyl)phenyl]benzamide
  • 4-Fluoro-N-[3-(hydroxyl)phenyl]benzamide

Uniqueness

4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is unique due to the presence of both a fluorine atom and a hydrazinocarbonyl group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. The hydrazinocarbonyl group allows for specific interactions with biological targets, while the fluorine atom enhances the compound’s stability and binding affinity.

Biological Activity

4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a pharmacological agent. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide can be represented as follows:

  • Molecular Formula : C13H12F N3O
  • Molecular Weight : 245.25 g/mol

This compound features a benzamide core with a hydrazinocarbonyl substitution that is crucial for its biological activity.

Research indicates that the biological activity of 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, benzamide derivatives often act as inhibitors of dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .
  • Modulation of Cell Signaling Pathways : The hydrazine moiety may interact with various cellular targets, potentially modulating pathways related to apoptosis and cell survival. The compound's ability to affect GSK-3β activity has been noted, suggesting a role in neuroprotection and anti-apoptotic signaling .

Antitumor Activity

Several studies have evaluated the antitumor effects of related benzamide derivatives. For instance:

  • In vitro Studies : Compounds similar to 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia .
  • In vivo Studies : Animal models treated with related benzamide derivatives showed reduced tumor growth and increased survival rates, indicating potential for clinical application in oncology .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is heavily influenced by their structural components. Key findings include:

  • Fluorination Effects : The introduction of fluorine at specific positions on the aromatic ring has been associated with enhanced potency against certain cancer types, likely due to increased lipophilicity and improved binding affinity to target proteins .
  • Hydrazine Substitution : The presence of the hydrazinocarbonyl group has been linked to increased interaction with cellular targets, enhancing the compound's efficacy in inhibiting cancer cell growth .

Case Studies

  • Case Study 1 : A study involving a series of benzamide derivatives showed that compounds with hydrazine substitutions exhibited up to 70% inhibition of cell proliferation in breast cancer cell lines compared to controls. This suggests that modifications on the benzamide scaffold can significantly enhance anticancer properties .
  • Case Study 2 : In a clinical trial assessing the efficacy of similar compounds, patients treated with benzamide derivatives demonstrated improved outcomes in terms of tumor reduction and overall survival rates compared to standard therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

Coupling Reactions : Use 4-fluorobenzoic acid and 3-aminobenzhydrazide in the presence of coupling agents like EDCI/HOBt under anhydrous DMF at 0–25°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to hydrazide), monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate), and use inert atmospheres to prevent hydrolysis of the hydrazide group .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the fluorine substituent (δ ~110–115 ppm for aromatic F in ¹³C) and hydrazinocarbonyl NH peaks (δ ~9–10 ppm in ¹H) .
  • X-ray Crystallography : Resolve crystal packing and confirm planar geometry of the benzamide core (e.g., orthorhombic P212121 space group, Z = 4) .
  • HPLC-MS : Validate purity (>95%) and molecular ion peak (m/z ~313 [M+H]⁺) using reverse-phase C18 columns .

Q. What are the preliminary biological targets or applications suggested by its structural analogs?

  • Methodological Answer :

  • Enzyme Inhibition : Analogous hydrazide-containing compounds (e.g., 4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide) target bacterial PPTases (phosphopantetheinyl transferases) via competitive inhibition (IC₅₀ ~2–5 µM) .
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values <50 µg/mL for related benzamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its enzyme-inhibitory properties?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with varied substituents (e.g., Cl, CF₃) at the 4-fluoro position to assess steric/electronic effects on PPTase binding .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using PPTase crystal structures (PDB: 3E5M) to predict binding affinities and guide synthesis .
  • In Vitro Assays : Measure inhibition kinetics (Lineweaver-Burk plots) to determine competitive vs. non-competitive mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1259356) and ChEMBL (e.g., CHEMBL456789) to identify discrepancies in assay conditions (e.g., pH, co-solvents) .
  • Orthogonal Validation : Replicate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and control for compound stability (HPLC pre-/post-assay) .

Q. How does the compound interact with bacterial biochemical pathways, and what resistance mechanisms might arise?

  • Methodological Answer :

  • Pathway Analysis : Use RNA-seq or proteomics to identify downregulated genes/proteins (e.g., fatty acid biosynthesis enzymes) in treated B. subtilis .
  • Resistance Studies : Serial passage experiments (sub-MIC exposure over 20 generations) followed by whole-genome sequencing to detect mutations in PPTase loci (e.g., acpS) .

Q. What experimental designs are recommended for evaluating its pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer :

  • In Vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for AUC, t₁/₂, and bioavailability .
  • Metabolite ID : Incubate with liver microsomes (human/rat), extract metabolites, and characterize using HR-MS/MS (e.g., hydrazide hydrolysis to carboxylic acid) .

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